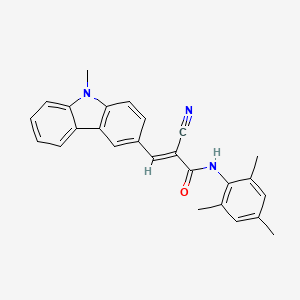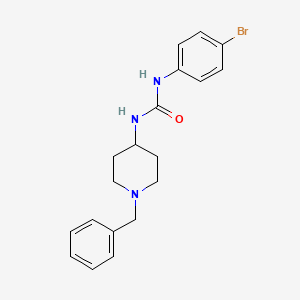![molecular formula C19H18Cl3N3OS B4283514 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER](/img/structure/B4283514.png)
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER
Descripción general
Descripción
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, such as chloro, methyl, phenoxy, and thioether, contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.
Attachment of the Dichlorobenzylthio Group: The dichlorobenzylthio group can be attached through a thiol-alkylation reaction, where a thiol derivative reacts with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium azide, thiourea, and primary amines are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and aromatic rings.
Substitution: Azide, thiourea, and amine derivatives.
Aplicaciones Científicas De Investigación
2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(2-chlorophenoxy)ethyl]-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
- 3-[1-(2-methylphenoxy)ethyl]-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
- 2-CHLORO-5-METHYLPHENYL (1-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenoxyethyl moiety, along with the dichlorobenzylthio group, provides a unique profile that differentiates it from other similar compounds.
Propiedades
IUPAC Name |
3-[1-(2-chloro-5-methylphenoxy)ethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3OS/c1-11-4-6-15(21)17(8-11)26-12(2)18-23-24-19(25(18)3)27-10-13-5-7-14(20)16(22)9-13/h4-9,12H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCPPHVRADBVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4283432.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4283436.png)

![4-{3-[(4-acetylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl cyclohexanecarboxylate](/img/structure/B4283441.png)
![N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4283446.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)
![2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B4283475.png)
![2-cyano-N-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B4283484.png)

![N-[1-(4-tert-butylphenyl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B4283498.png)
![4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4283504.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4283505.png)

![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B4283509.png)
